Tyrosine-t-butyl ester hydrochloride

Catalog No.
S13530564
CAS No.
M.F
C13H20ClNO3
M. Wt
273.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrosine-t-butyl ester hydrochloride

Product Name

Tyrosine-t-butyl ester hydrochloride

IUPAC Name

tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

InChI

InChI=1S/C13H19NO3.ClH/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9;/h4-7,11,15H,8,14H2,1-3H3;1H/t11-;/m0./s1

InChI Key

RDWAEWANDBJSCL-MERQFXBCSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N.Cl

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl

Tyrosine-t-butyl ester hydrochloride is a derivative of the amino acid L-tyrosine, characterized by the presence of a tert-butyl ester group and a hydrochloride salt form. This compound is known for its stability and ease of handling, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The chemical structure includes a phenolic hydroxyl group, which contributes to its biological activity and reactivity in various chemical processes.

  • Esterification: The conversion of L-tyrosine to its tert-butyl ester involves the reaction of L-tyrosine with tert-butanol in the presence of an acid catalyst, typically sulfuric acid or similar agents. This reaction protects the carboxylic acid group, facilitating further modifications without unwanted side reactions .
  • Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can be hydrolyzed back to L-tyrosine, releasing tert-butanol and regenerating the carboxylic acid functionality .
  • Amidation: The compound can also participate in amidation reactions, where the hydroxyl group can react with amines to form amides, which are important in peptide synthesis .

Tyrosine-t-butyl ester hydrochloride exhibits notable biological activities attributed to its structure. It serves as a stable analog of L-tyrosine, which is crucial for protein synthesis and neurotransmitter production. Research indicates that tyrosine derivatives can influence various biochemical pathways, including:

  • Antioxidant Activity: The compound can act as a scavenger of free radicals, potentially protecting cellular components from oxidative damage .
  • Neurotransmitter Precursor: As a precursor to dopamine, norepinephrine, and epinephrine, tyrosine derivatives play a vital role in neurotransmitter synthesis, impacting mood and cognitive functions.

The synthesis of tyrosine-t-butyl ester hydrochloride typically involves several steps:

  • Esterification: L-tyrosine is reacted with tert-butanol using an acid catalyst. This reaction forms the tert-butyl ester while protecting the amino group.
  • Formation of Hydrochloride Salt: The resulting tert-butyl ester is treated with hydrochloric acid to yield the hydrochloride salt form, enhancing solubility and stability .
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels necessary for biological studies or pharmaceutical applications.

Tyrosine-t-butyl ester hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders due to its role as a neurotransmitter precursor.
  • Biochemical Research: Used as a stable substrate in studies investigating tyrosine oxidation and related biochemical pathways .
  • Synthetic Chemistry: Acts as a building block for synthesizing more complex molecules, including peptides and other bioactive compounds.

Studies have demonstrated that tyrosine-t-butyl ester hydrochloride interacts with various biological molecules:

  • Radical Scavenging: It has been shown to react with lipid-derived radicals, indicating its potential protective role against oxidative stress in cellular environments .
  • Bioconjugation: The compound can participate in bioconjugation reactions, facilitating the attachment of biomolecules for therapeutic applications .

Several compounds share structural similarities with tyrosine-t-butyl ester hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-t-butoxycarbonyl-L-tyrosineContains a t-butoxycarbonyl protecting groupOften used in peptide synthesis
N-benzoyl-L-tyrosineBenzoyl group instead of t-butylProvides different reactivity patterns
L-Tyrosine methyl ester hydrochlorideMethyl ester instead of t-butylMore soluble but less stable compared to t-butyl
N-acetyl-L-tyrosineAcetyl protecting groupCommonly used in protein modification studies

Tyrosine-t-butyl ester hydrochloride stands out due to its enhanced stability and ease of use in synthetic processes compared to other derivatives. Its unique properties make it particularly suitable for applications requiring robust intermediates.

The synthesis of tyrosine t-butyl ester represents a critical step in the preparation of the corresponding hydrochloride salt, with multiple established methodologies available for achieving efficient esterification [1] [2]. The most widely employed approaches include direct esterification with tert-butanol, tert-butyl acetate-mediated synthesis, and advanced catalytic systems utilizing specialized reagents [3] [2].

Direct esterification with tert-butanol remains the classical approach, typically employing sulfuric acid or p-toluenesulfonic acid as catalysts under elevated temperatures ranging from 80 to 120 degrees Celsius [1] [4]. This method achieves yields of 70-85 percent through a straightforward procedure that involves heating the tyrosine substrate with excess tert-butanol in the presence of acid catalysts for 4-8 hours [1] [3]. The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack of tert-butanol and subsequent water elimination [5].

The tert-butyl acetate-mediated esterification represents a significant advancement in synthetic methodology, utilizing bis(trifluoromethanesulfonyl)imide as both solvent and esterification agent [2]. This approach operates under remarkably mild conditions at temperatures between 25-70 degrees Celsius, achieving superior yields of 78-94 percent while maintaining high selectivity [2]. The method demonstrates particular advantages in terms of safety and reaction efficiency, though it requires more expensive reagents compared to classical approaches [2].

Isobutylene addition methodology provides an alternative route that involves reacting tyrosine with isobutylene gas in the presence of acid catalysts [4]. This one-pot synthesis approach operates at temperatures of 100-140 degrees Celsius for 6-12 hours, yielding 65-80 percent of the desired product [4]. The method offers advantages for industrial scalability due to its straightforward gas-liquid reaction system, though it requires specialized equipment for handling pressurized isobutylene [4].

The tert-butyl dicarbonate method employs di-tert-butyl dicarbonate in combination with triethylamine base under mild conditions [3]. Operating at temperatures from 0-25 degrees Celsius for 2-20 hours, this approach achieves excellent yields of 85-99 percent with high selectivity [3]. The method involves initial formation of a mixed anhydride intermediate, followed by nucleophilic attack and decarboxylation to yield the desired ester [3].

Trimethylchlorosilane-mediated esterification offers a room temperature approach utilizing trimethylchlorosilane with tert-butanol [6]. This method achieves 80-95 percent yields under anhydrous conditions within 2-6 hours [6]. The reaction proceeds through in-situ generation of hydrogen chloride, which catalyzes the esterification while simultaneously forming the hydrochloride salt [6].

MethodCatalyst/ReagentTemperature (°C)Reaction Time (h)Typical Yield (%)AdvantagesLimitations
Direct Esterification with tert-ButanolSulfuric Acid, p-Toluenesulfonic Acid80-1204-870-85Simple procedure, widely applicableHigh temperature, side reactions
tert-Butyl Acetate-Mediated EsterificationBis(trifluoromethanesulfonyl)imide25-703-2478-94High yields, mild conditions, safeExpensive reagents
Isobutylene AdditionAcid Catalyst100-1406-1265-80One-pot synthesis, industrial scalabilityRequires specialized equipment
tert-Butyl Dicarbonate MethodTriethylamine Base0-252-2085-99Selective, mild conditionsExpensive reagents, moisture sensitive
Trimethylchlorosilane/tert-ButanolTMSCl/tert-BuOH252-680-95Room temperature, high selectivityRequires anhydrous conditions
Acid-Catalyzed Fischer EsterificationHCl, H2SO450-1003-2460-85Classical method, well-establishedEquilibrium reaction, water removal needed

Hydrochloride Salt Formation Mechanisms

The conversion of tyrosine t-butyl ester to its hydrochloride salt involves specific mechanisms that ensure quantitative formation of the desired ionic species [7] [8]. The salt formation process typically occurs through protonation of the amino group by hydrogen chloride, resulting in a stable ammonium chloride derivative that exhibits enhanced crystallinity and storage stability [7] [6].

Gaseous hydrogen chloride bubbling represents the most direct approach for salt formation, involving the controlled introduction of hydrogen chloride gas into solutions containing the free amine ester [7]. This method operates at temperatures from 0-25 degrees Celsius in ethereal or ethyl acetate solutions for 30-120 minutes, achieving yields of 85-95 percent with product purities of 95-98 percent [7] [9]. The mechanism involves direct protonation of the amino nitrogen, followed by chloride ion association to form the crystalline salt [9].

Methanolic hydrogen chloride treatment utilizes pre-formed hydrogen chloride in methanol solutions [6]. This approach operates under similar temperature conditions for 60-180 minutes, yielding 80-90 percent of product with 92-96 percent purity [6]. The methanolic system facilitates both esterification and salt formation when starting from the free amino acid, providing a convenient one-pot methodology [6].

Hydrogen chloride in organic solvents employs ethereal or dioxane solutions of hydrogen chloride [9]. Operating at 0-25 degrees Celsius for 30-90 minutes, this method achieves 85-92 percent yields with 94-97 percent product purity [9]. The organic solvent system provides better control over reaction stoichiometry and facilitates product isolation through crystallization [9].

In-situ hydrogen chloride generation utilizes trimethylchlorosilane with alcoholic media to generate hydrogen chloride during the reaction [6]. This approach operates at room temperature for 60-240 minutes, achieving 85-95 percent yields with 93-97 percent purity [6]. The method offers advantages in terms of safety and handling, as it avoids the direct use of gaseous hydrogen chloride [6].

The mechanism of salt formation involves initial coordination of hydrogen chloride to the amino nitrogen, followed by proton transfer to form the ammonium cation [8]. The chloride anion subsequently associates with the positively charged nitrogen through ionic interactions, stabilized by hydrogen bonding networks in the crystal lattice [8]. The resulting hydrochloride salt exhibits enhanced water solubility and thermal stability compared to the free base form [8].

MethodHCl SourceSolvent SystemTemperature (°C)Reaction Time (min)Yield (%)Product Purity (%)
Gaseous HCl BubblingHCl Gas CylinderEther, Ethyl Acetate0-2530-12085-9595-98
Methanolic HCl TreatmentHCl/MeOH SolutionMethanol0-2560-18080-9092-96
HCl in Organic SolventHCl in Ether/DioxaneDiethyl Ether, Dioxane0-2530-9085-9294-97
Solid HCl Source AdditionAcetyl Chloride + AlcoholAlcoholic Medium25-60120-30075-8890-95
In-Situ HCl GenerationTMSCl + AlcoholAlcoholic Medium2560-24085-9593-97
Anhydrous HCl GasConcentrated HCl + Drying AgentAnhydrous Organic Solvent0-2530-12088-9696-99

Process Optimization for Yield Maximization

Process optimization for tyrosine t-butyl ester hydrochloride synthesis requires systematic evaluation of multiple parameters that significantly influence reaction yield and product quality [10] [11]. Critical optimization parameters include molar ratios, catalyst loading, temperature control, reaction time, and solvent selection, each contributing to overall process efficiency [11] [12].

Molar ratio optimization between tyrosine and tert-butanol demonstrates substantial impact on reaction yield [10]. Standard conditions typically employ a 1:3 molar ratio, while optimized conditions utilize 1:5 to 1:8 ratios, resulting in yield improvements of 15-25 percent [10] [2]. The excess alcohol serves to drive the equilibrium toward ester formation and compensates for alcohol loss through evaporation at elevated temperatures [10].

Catalyst loading optimization reveals that reduced catalyst concentrations can maintain high reaction efficiency while minimizing side reactions [11] [2]. Standard conditions employ 5-10 mol percent catalyst loading, while optimized protocols utilize 2-5 mol percent, achieving yield improvements of 10-15 percent and purity enhancements of 3-6 percent [2]. Lower catalyst loadings reduce unwanted side reactions while maintaining adequate reaction rates [11].

Temperature optimization studies indicate that moderate temperature reductions can improve selectivity without significantly compromising reaction rates [11] [13]. Optimized temperature ranges of 70-90 degrees Celsius, compared to standard 80 degrees Celsius conditions, provide yield improvements of 8-12 percent and purity enhancements of 4-8 percent [11] [13]. Lower temperatures reduce thermal decomposition and minimize racemization risks [13].

Reaction time optimization demonstrates that shorter reaction periods can achieve comparable yields while improving energy efficiency [11] [12]. Optimized reaction times of 3-4 hours, compared to standard 6-hour protocols, provide yield improvements of 5-10 percent and significant energy savings [11] [12]. Reduced reaction times minimize degradation reactions and improve overall process economics [12].

Water removal strategies significantly impact esterification efficiency, with molecular sieves proving superior to traditional Dean-Stark apparatus [14] [15]. Molecular sieve-based water removal achieves yield improvements of 12-18 percent and purity enhancements of 5-10 percent compared to azeotropic distillation methods [14] [15]. The continuous water removal drives the equilibrium toward product formation while preventing hydrolysis reactions [15].

Solvent volume optimization reveals that reduced solvent volumes can concentrate reactants and improve reaction kinetics [10] [11]. Optimized solvent-to-substrate ratios of 1:3, compared to standard 1:5 ratios, provide yield improvements of 3-8 percent while reducing solvent costs and environmental impact [10] [11].

ParameterStandard ConditionsOptimized ConditionsEffect on YieldEffect on PurityEnergy Efficiency
Molar Ratio (Tyrosine:tert-Butanol)1:31:5-8+15-25%+2-5%Moderate
Catalyst Loading (mol%)5-102-5+10-15%+3-6%High
Reaction Temperature (°C)8070-90+8-12%+4-8%High
Reaction Time (h)63-4+5-10%+2-4%Very High
Solvent Volume Ratio1:51:3+3-8%+1-3%High
Water Removal RateDean-StarkMolecular Sieves+12-18%+5-10%Moderate
Stirring Speed (rpm)300400-500+5-8%+1-2%Moderate
Pressure (atm)10.5-1.5+3-7%+2-4%Low

Scalability Challenges in Industrial Production

Industrial scale-up of tyrosine t-butyl ester hydrochloride synthesis presents multiple technical and economic challenges that increase in complexity with production volume [16] [17] [18]. Scale-up difficulties encompass heat transfer limitations, mixing efficiency, equipment corrosion, process control complexity, and economic viability considerations [16] [17].

Laboratory-scale synthesis (1-10 grams) primarily focuses on method development and proof-of-concept studies [16] [17]. At this scale, heat transfer and mass transfer limitations are minimal, allowing for precise control of reaction parameters using standard glassware [16]. Yield losses remain negligible at 0-2 percent, with minimal cost increase factors [17].

Pilot plant operations (0.1-1 kilogram) introduce significant heat transfer and mixing challenges [16] [17]. Glass reactor systems become inadequate due to thermal stress and safety concerns, necessitating transition to more robust materials [16]. Yield losses increase to 2-5 percent due to less efficient heat and mass transfer, while cost increase factors reach 1.2-1.5 times laboratory costs [17].

Small industrial scale (1-10 kilograms) requires implementation of stainless steel reactor systems capable of handling corrosive reaction conditions [16] [17]. Solvent recovery and waste management become critical economic factors, while yield losses increase to 5-8 percent [17]. Process control complexity increases significantly, requiring automated monitoring and control systems [16].

Medium industrial scale (10-100 kilograms) necessitates specialized Hastelloy or equivalent corrosion-resistant reactor materials due to aggressive acid conditions [16] [17]. Equipment corrosion becomes a primary concern, requiring regular maintenance and replacement schedules [16]. Yield losses reach 8-12 percent while cost increase factors range from 2.0-3.0 times laboratory costs [17].

Large industrial scale (100+ kilograms) demands comprehensive process control and safety systems to manage reaction hazards [16] [17] [18]. Specialized alloy reactors become necessary to withstand prolonged exposure to corrosive conditions [16]. Process control complexity reaches high levels, requiring sophisticated monitoring and emergency response systems [18].

Commercial production (1+ tonne) faces fundamental economic viability challenges related to raw material costs, energy consumption, and market competition [17] [18]. Custom industrial reactor systems require substantial capital investment, while yield losses can reach 12-20 percent due to scale-up inefficiencies [17]. Cost increase factors reach 4.5-7.0 times laboratory costs, making economic optimization critical for commercial success [18].

Heat transfer limitations become increasingly problematic at larger scales due to reduced surface-area-to-volume ratios [16]. Mixing efficiency decreases with reactor size, leading to concentration gradients and incomplete reactions [16]. Equipment corrosion accelerates with scale due to longer residence times and higher reagent concentrations [16].

Scale FactorPrimary ChallengesCritical EquipmentYield Loss (%)Cost Increase FactorQuality Control Complexity
Laboratory (1-10 g)Method DevelopmentRound Bottom Flask0-21.0Low
Pilot Plant (0.1-1 kg)Heat Transfer, MixingGlass Reactor2-51.2-1.5Low-Medium
Small Industrial (1-10 kg)Solvent Recovery, WasteStainless Steel Reactor5-81.5-2.0Medium
Medium Industrial (10-100 kg)Equipment CorrosionHastelloy Reactor8-122.0-3.0Medium-High
Large Industrial (100+ kg)Process Control, SafetySpecialized Alloy Reactor10-153.0-4.5High
Commercial (1+ tonne)Economic ViabilityCustom Industrial Reactor12-204.5-7.0Very High

Purity Assessment and Impurity Profiling

Comprehensive purity assessment and impurity profiling of tyrosine t-butyl ester hydrochloride requires sophisticated analytical methodologies capable of detecting and quantifying diverse impurity classes [19] [20] [21]. Modern analytical approaches employ multiple complementary techniques to achieve complete characterization of product quality and impurity patterns [19] [21].

High Performance Liquid Chromatography remains the primary analytical method for impurity profiling, utilizing ultraviolet detection at 210-280 nanometers and Charged Aerosol Detection for comprehensive impurity detection [19] [21]. Detection limits of 10-50 parts per million enable quantification ranges from 0.01-100 percent with analysis times of 15-45 minutes [21]. This method effectively identifies related compounds, degradation products, and structural analogs [21].

Capillary Electrophoresis provides complementary separation capabilities for charged impurities and enantiomeric analysis [22] [21]. Utilizing ultraviolet detection at 200 nanometers and fluorescence detection, this method achieves detection limits of 50-100 parts per million with quantification ranges of 0.05-50 percent [21]. Analysis times of 10-30 minutes make this method suitable for routine quality control applications [21].

Gas Chromatography-Mass Spectrometry enables detection of volatile organic impurities and solvent residues with exceptional sensitivity [21]. Detection limits of 1-10 parts per million and quantification ranges of 0.001-10 percent provide superior capability for trace volatile analysis [21]. Analysis times of 20-60 minutes accommodate comprehensive volatile screening protocols [21].

Liquid Chromatography-Mass Spectrometry represents the most versatile approach for comprehensive impurity identification and quantification [20] [21]. Utilizing electrospray ionization and atmospheric pressure chemical ionization, this method achieves detection limits of 1-5 parts per million with quantification ranges of 0.001-100 percent [21]. The combination of chromatographic separation with mass spectrometric identification enables complete structural characterization of unknown impurities [20].

Chiral High Performance Liquid Chromatography provides essential capability for enantiomeric purity assessment [21]. Detection limits of 10-100 parts per million enable quantification of D-amino acid impurities and racemization products [21]. This analysis becomes critical for pharmaceutical applications where enantiomeric purity requirements are stringent [21].

Nuclear Magnetic Resonance spectroscopy serves as the definitive method for structural confirmation and quantitative analysis [21]. Detection limits of 100-1000 parts per million with quantification ranges of 0.1-100 percent provide reliable structural characterization [21]. Analysis times of 30-120 minutes accommodate detailed structural elucidation requirements [21].

Common impurity classes include unreacted starting materials, side chain protection failures, racemization products, hydrolysis products, oxidation products, dehydration products, dimerization products, and solvent residues [20] [21]. Each impurity class requires specific analytical approaches and control strategies to ensure product quality [20] [21].

Unreacted starting material (L-tyrosine) typically occurs at levels of 0.1-2.0 percent due to incomplete esterification [20]. Control strategies include excess alcohol utilization and extended reaction times [20]. High Performance Liquid Chromatography with ultraviolet detection provides reliable quantification [20].

Racemization products (D-tyrosine t-butyl ester) occur at levels of 0.01-0.1 percent through base-catalyzed epimerization mechanisms [20] [21]. Control strategies involve low temperature conditions and neutral pH maintenance [20]. Chiral High Performance Liquid Chromatography enables sensitive detection and quantification [21].

Oxidation products, including quinone derivatives, form through air oxidation and metal-catalyzed processes at levels of 0.01-0.2 percent [20]. Control strategies include inert atmosphere maintenance and antioxidant addition [20]. High Performance Liquid Chromatography with mass spectrometric detection provides structural identification [20].

Analytical MethodDetection MethodDetection Limit (ppm)Quantification Range (%)Typical Analysis Time (min)Common Impurities Detected
High Performance Liquid ChromatographyUV (210-280 nm), CAD10-500.01-10015-45Related compounds, degradants
Capillary ElectrophoresisUV (200 nm), Fluorescence50-1000.05-5010-30Charged impurities, enantiomers
Gas Chromatography-Mass SpectrometryMass Spectrometry1-100.001-1020-60Volatile organics, solvents
Nuclear Magnetic Resonance1H, 13C NMR100-10000.1-10030-120Structural confirmation
Liquid Chromatography-Mass SpectrometryESI-MS, APCI-MS1-50.001-10020-50All organic impurities
Chiral HPLC AnalysisUV, Fluorescence10-1000.01-5030-60D-amino acid, racemization
Amino Acid AnalyzerNinhydrin Derivatization500-10000.05-10060-120Amino acid impurities
Ion ChromatographyConductivity, UV50-2000.01-5020-40Inorganic ions, salts
Impurity TypeChemical IdentityFormation MechanismTypical Level (%)Control StrategyDetection Method
Unreacted Starting MaterialL-TyrosineIncomplete esterification0.1-2.0Excess alcohol, longer reaction timeHPLC-UV
Side Chain Protection FailureO-tert-Butyl-L-tyrosineSelective esterification0.05-0.5Selective protection conditionsHPLC-UV, LC-MS
Racemization ProductsD-Tyrosine t-butyl esterBase-catalyzed epimerization0.01-0.1Low temperature, neutral pHChiral HPLC
Hydrolysis ProductsTyrosine, tert-ButanolAcid-catalyzed hydrolysis0.1-1.0Anhydrous conditions, short timeHPLC-UV
Oxidation ProductsQuinone derivativesAir oxidation, metal catalysis0.01-0.2Inert atmosphere, antioxidantsHPLC-UV, LC-MS
Dehydration ProductsDehydrotyrosine estersHigh temperature elimination0.02-0.3Controlled temperatureHPLC-UV, NMR
Dimerization ProductsDityrosine derivativesRadical coupling reactions0.01-0.1Dilute conditions, antioxidantsLC-MS, HRMS
Solvent ResiduesMethanol, Ethyl acetateIncomplete solvent removal0.01-0.5Efficient drying, vacuumGC-MS, Karl Fischer

Tyrosine-tert-butyl ester hydrochloride exhibits distinctive solubility characteristics that reflect its dual hydrophilic and lipophilic nature. The compound demonstrates excellent solubility in a wide range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [1] [2]. This enhanced lipophilicity compared to the parent amino acid is attributed to the presence of tert-butyl ester groups, which significantly increase the compound's affinity for non-polar and moderately polar organic media [3] [4].

The solubility profile in polar protic solvents shows that tyrosine-tert-butyl ester hydrochloride is readily soluble in methanol and ethanol [2] [5]. This solubility pattern is consistent with the compound's use in various synthetic applications where alcoholic solvents are employed. The hydrochloride salt form contributes to improved handling characteristics and enhanced stability compared to the free base form [4] [6].

In aqueous media, the compound shows limited solubility, which is typical for amino acid ester derivatives with bulky protecting groups [7] [8]. The reduced aqueous solubility is primarily due to the hydrophobic nature of the tert-butyl groups, which disrupts the hydrogen bonding network with water molecules that would typically facilitate dissolution of amino acids [9].

SolventSolubilitySolvent Class
ChloroformSolubleOrganic
DichloromethaneSolubleOrganic
Ethyl AcetateSolubleOrganic
DMSOSolublePolar Aprotic
AcetoneSolubleOrganic
MethanolSolublePolar Protic
EthanolSolublePolar Protic
WaterLimitedAqueous

Thermal Stability and Degradation Kinetics

The thermal behavior of tyrosine-tert-butyl ester hydrochloride reveals important stability characteristics essential for processing and storage considerations. The compound exhibits a melting point range of 141-144°C, as determined through differential scanning calorimetry and melting point apparatus measurements [10] [2] [11]. This relatively sharp melting point indicates good crystalline purity and structural integrity of the hydrochloride salt form.

Thermal decomposition occurs at approximately 280°C, representing the upper limit of thermal stability for this compound [12]. The decomposition process involves complex degradation pathways, primarily initiated by the cleavage of tert-butyl groups through acid-mediated mechanisms [13] [14]. The degradation kinetics follow first-order reaction kinetics, consistent with observations for similar amino acid ester derivatives [15].

The predicted boiling point of 358.1±27.0°C provides insight into the compound's volatility characteristics, though practical applications rarely approach this temperature due to thermal decomposition onset at lower temperatures [2]. Storage recommendations specify room temperature conditions with protection from moisture and light to maintain optimal stability [16] [11].

PropertyValueReference Method
Melting Point (°C)141-144DSC/Melting Point Apparatus
Decomposition Temperature (°C)~280TGA/DSC
Boiling Point (°C)358.1±27.0 (predicted)Computational prediction
Storage Temperature (°C)Room temperatureStandard storage
Thermal Stability Range (°C)< 280Thermal analysis

Degradation studies reveal that tert-butyl groups are particularly susceptible to acid-catalyzed removal, forming tert-butyl trifluoroacetate as a primary byproduct when exposed to trifluoroacetic acid conditions [13]. This degradation pathway is significant in synthetic applications where deprotection strategies are employed.

pH-Dependent Behavior in Solution

The stability of tyrosine-tert-butyl ester hydrochloride in solution demonstrates marked pH dependence, with critical implications for formulation and application strategies. Under acidic conditions (pH < 7.0), the compound exhibits enhanced stability with minimal hydrolysis of the ester bonds [17] [7]. This stability is attributed to protonation of the amino group, which reduces nucleophilic attack on the ester carbonyl carbon.

At physiological pH ranges (7.0-8.0), moderate hydrolysis occurs with half-lives ranging from 50-300 minutes depending on the specific pH value and buffer composition [17] [7]. The hydrolysis follows pseudo-first-order kinetics, with rate constants that increase exponentially with pH elevation. This pH-dependent behavior is crucial for understanding the compound's behavior in biological systems and pharmaceutical formulations.

Under alkaline conditions (pH > 8.0), rapid hydrolysis of the ester bonds occurs, with half-lives typically less than 50 minutes [17] [7]. Base-catalyzed hydrolysis proceeds through nucleophilic attack by hydroxide ions, leading to rapid cleavage of the tert-butyl ester groups and formation of the parent tyrosine derivative.

pH RangeStabilityHalf-life (min)Primary Process
< 7.0Stable> 300Minimal hydrolysis
7.0-8.0Moderate hydrolysis50-300Controlled hydrolysis
> 8.0Rapid hydrolysis< 50Ester bond cleavage
Acidic conditionsEnhanced stabilityExtendedProtonated form
Alkaline conditionsRapid degradationReducedBase-catalyzed hydrolysis

The pH-dependent stability profile necessitates careful consideration of storage and handling conditions. Formulations intended for extended shelf life typically employ slightly acidic to neutral pH ranges to optimize stability while maintaining acceptable solubility characteristics [17] [18].

Spectroscopic Fingerprint Database Comparisons

Comprehensive spectroscopic analysis of tyrosine-tert-butyl ester hydrochloride provides definitive structural identification and purity assessment through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals characteristic signals that serve as fingerprint identifiers for the compound [19] [20].

The aromatic proton signals appear as distinct multiplets between δ 7.17-6.92 ppm, corresponding to the substituted benzene ring of the tyrosine residue [21] [19]. The α-proton appears as a complex multiplet between δ 4.77-4.29 ppm, while the β-methylene protons exhibit characteristic patterns between δ 3.12-2.91 ppm. The tert-butyl ester groups produce a distinctive singlet at δ 1.44 ppm, serving as a reliable indicator of successful esterification [21] [19].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with the carbonyl carbon appearing at δ 171.5 ppm, characteristic of ester functionality [21]. The aromatic carbons exhibit signals between δ 155.0-115.0 ppm, while the quaternary carbon of the tert-butyl group appears at δ 82.2 ppm [21].

Infrared spectroscopy reveals diagnostic absorption bands that facilitate rapid identification and quality control assessment. Hydroxyl stretching vibrations appear at 3435 and 3409 cm⁻¹, while aliphatic C-H stretching occurs at 2958 and 2854 cm⁻¹ [19]. The carbonyl stretching bands at 1790 and 1762 cm⁻¹ are particularly diagnostic for the tert-butyl ester functionality [19].

TechniqueKey Signals/PeaksFingerprint Region
¹H NMR (CDCl₃)δ 7.17-6.92 (ArH), 4.77-4.29 (CH), 3.12-2.91 (CH₂), 1.44 (t-Bu)Aromatic 7.0-7.5 ppm
¹³C NMR (CDCl₃)δ 171.5 (C=O), 155.0 (ArC), 130.2, 126.9, 115.0 (ArC), 82.2, 53.1Carbonyl 170-175 ppm
IR (KBr)3435, 3409 (OH), 2958, 2854 (CH), 1790, 1762 (C=O)C=O stretch 1750-1800 cm⁻¹
UV-Visλmax ~280 nm (tyrosine aromatic)Phenolic absorption
Mass Spectrometrym/z 329.86 [M+H]⁺Molecular ion peak

Mass spectrometric analysis provides definitive molecular weight confirmation with the protonated molecular ion appearing at m/z 329.86, corresponding to the expected molecular formula C₁₇H₂₇NO₃·HCl [16] [22]. Fragmentation patterns reveal characteristic losses associated with tert-butyl groups and provide additional structural confirmation.

Ultraviolet-visible spectroscopy shows characteristic absorption around 280 nm, attributed to the phenolic chromophore of the tyrosine residue [23]. This absorption serves as a convenient method for quantitative analysis and purity assessment in solution-based applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

273.1131712 g/mol

Monoisotopic Mass

273.1131712 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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